ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate

Medicinal Chemistry Anticancer Structure-Activity Relationship

Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is a member of the 1,4-benzothiazine class, a heterocyclic scaffold featuring a benzene ring fused to a thiazine ring. It is characterized as a research chemical and synthetic intermediate, with a molecular formula of C12H13NO2S and a molecular weight of 235.30 g/mol.

Molecular Formula C12H13NO2S
Molecular Weight 235.3
CAS No. 885459-18-7
Cat. No. B2581922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2H-1,4-benzothiazin-3-yl)acetate
CAS885459-18-7
Molecular FormulaC12H13NO2S
Molecular Weight235.3
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=CC=CC=C2SC1
InChIInChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6H,2,7-8H2,1H3
InChIKeyIOUCNRJGEKPBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate (CAS 885459-18-7): Structural and Class Baseline


Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is a member of the 1,4-benzothiazine class, a heterocyclic scaffold featuring a benzene ring fused to a thiazine ring. It is characterized as a research chemical and synthetic intermediate, with a molecular formula of C12H13NO2S and a molecular weight of 235.30 g/mol. Its core structure, without additional substituents on the benzothiazine ring, distinguishes it from the many pharmacologically explored derivatives which typically feature ketone, aryl, or sulfone modifications. This unadorned scaffold serves as a versatile starting point for building chemical libraries, with its primary utility residing in its potential for further derivatization rather than an inherent, stand-alone biological activity.

Procurement Risk of Unqualified Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate Substitution


Direct generic substitution of 1,4-benzothiazine intermediates is not supported by the available quantitative evidence. While the literature shows that closely related benzothiazinyl acetate derivatives possess quantifiable anticancer and anti-inflammatory activities, these properties are derived from specific substituents like 4-fluorophenyl or 3,4-difluorophenyl groups. [1] The unsubstituted ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate lacks these critical pharmacophoric elements. A decision to procure this specific compound over a pre-functionalized analog should therefore be driven by a synthetic strategy that requires this exact, unadorned scaffold for downstream diversification. Substituting a more advanced intermediate without verifying the synthetic route risks incompatibility, and the assumption of equivalent biological performance in the target compound without specific data would be scientifically unfounded.

Quantitative Differentiation of Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate (CAS 885459-18-7) from Closest Analogs


Anticancer Potency (MTT Assay, MCF-7 Cells): Target Compound vs. Substituted Acetate Analogs

No direct data exists for the target compound. In a study of structurally analogous benzothiazinyl acetate derivatives (3a-d) bearing various aryl substituents, IC50 values against the MCF-7 breast cancer cell line ranged from 3.31 to 5.19 µM, outperforming the standard 5-fluorouracil (IC50 = 7.79 µM). [1] The unsubstituted target compound would be expected to have different, and likely lower, potency. This data illustrates the profound impact of substituents on the core scaffold's activity, highlighting the risk of extrapolating data from decorated analogs to the bare intermediate.

Medicinal Chemistry Anticancer Structure-Activity Relationship

VEGFR2 Kinase Inhibition: A Class-Level View of Target Engagement

The target compound's direct VEGFR2 inhibitory activity is unreported. In a head-to-head study, substituted benzothiazinyl acetate analogs exhibited VEGFR2 kinase inhibition with IC50 values ranging from 0.1320 to 0.6321 µM, compared to the standard drug sorafenib with an IC50 of 0.0643 µM. [1] This class-level evidence confirms the scaffold's potential for kinase engagement, but the significant variation among analogs (a nearly 5-fold range) makes it impossible to predict the target compound's performance. Its differentiation remains its versatility for appending groups to optimize this specific target interaction.

Kinase Inhibition VEGFR2 Anticancer Mechanism

Molecular Docking Score Comparison to Substituted Analogs

Substituted benzothiazinyl acetates (3a-d) and their ketone precursors (2a-f) were docked against the VEGFR2 kinase receptor (PDB ID: 6GQO). Docking scores for the acetate analogs ranged from -5.62 to -6.98 kcal/mol, while the most potent ketone analog (2c) achieved a score of -7.47 kcal/mol. The co-crystallized ligand (F82) scored -13.70 kcal/mol. [1] Without a docking study for the target compound, its predicted binding energy is unknown. This data set provides a benchmark; procurement of the target compound enables the generation of novel computational and experimental data points to fill this SAR gap.

Molecular Modeling In Silico Screening Computational Chemistry

Structural Simplicity as a Synthetic Advantage Over Complex Analogs

The target compound, ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate, has a molecular weight of 235.3 g/mol and lacks the complex aryl substituents found in analogs 3a-d. [1] Its core structure is synthesized via a simple condensation of 2-aminobenzenethiol with an ethyl haloacetate. In contrast, the published active analogs required a multi-step synthesis starting from β-aroylacrylic acids and subsequent transformation, leading to higher molecular complexity (e.g., compound 3a contains a 4-fluorophenyl group). This inherent structural simplicity offers a key quantitative differentiation in atom economy and synthetic accessibility for users whose research demands a minimalist scaffold for late-stage diversification.

Synthetic Chemistry Late-Stage Functionalization Chemical Biology

High-Value Application Scenarios for Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate Based on Differentiation Evidence


Core Scaffold for Diversity-Oriented Synthesis of Kinase Inhibitor Libraries

This scenario leverages the compound's key differentiator: its unsubstituted core. A medicinal chemistry team can procure this compound to serve as a universal starting point for a library synthesis program. By applying various late-stage functionalization techniques to the benzothiazine ring, they can generate dozens of novel analogs. The published quantitative benchmarks for these decorated analogs against VEGFR2 (IC50 range of 0.1320-0.6321 µM) serve as the target performance metrics for the newly created library, providing a clear structure-activity relationship (SAR) goal from the project's outset. [1]

Computational Chemistry Baseline for Validating Docking Models

A computational chemistry group studying VEGFR2 inhibitors can use this compound to establish a de novo binding energy baseline for the stripped-down 1,4-benzothiazine scaffold. By generating experimental binding data (or a calculated docking score) for this core, they can calibrate their in silico models. This calibration is essential for accurately predicting the activity of more complex analogs, whose docking scores in the literature range from -5.62 to -6.98 kcal/mol. [1]

Essential Negative Control for Biological Assays

In a biological evaluation of a series of potent benzothiazinyl acetate derivatives, this compound serves as the ideal negative control. Published data shows that substituted analogs have potent MCF-7 anticancer activity (IC50 as low as 3.31 µM), whereas the unsubstituted target compound is expected to show little to no activity. [1] Including it in a dose-response assay allows researchers to conclusively link the observed bioactivity to the presence of specific substituents, not the core scaffold itself, which is critical for high-impact publications and patent filings.

Synthetic Intermediate for Novel Agrochemical Discovery

Based on the compound's utility as a synthetic intermediate, an agrochemical discovery group can use it to create a novel series of herbicides or pesticides. By installing different groups onto the nitrogen or the aromatic ring, they can explore chemical space distinct from existing benzothiazine pharmaceuticals. The compound's structural simplicity and reported use in formulating agricultural chemicals provide a tractable starting point for generating intellectual property in crop science.

Quote Request

Request a Quote for ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.